molecular formula C7H11FO3 B3188659 Ethyl 4-fluoro-3-oxopentanoate CAS No. 227184-02-3

Ethyl 4-fluoro-3-oxopentanoate

Cat. No.: B3188659
CAS No.: 227184-02-3
M. Wt: 162.16 g/mol
InChI Key: MSCSCKJODSCXBI-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-oxopentanoate is a synthetic compound that has garnered significant attention in both scientific research and industry. This chemical compound is a derivative of pentanoic acid and is commonly used in various fields, including agricultural research, biomedical research, and pharmaceutical industries. Its molecular formula is C7H11FO3, and it has a molecular weight of 162.159 g/mol .

Scientific Research Applications

Ethyl 4-fluoro-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways.

    Medicine: This compound is used in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Safety and Hazards

Ethyl 4-fluoro-3-oxopentanoate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, and H319 . These statements indicate that the compound is flammable, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-oxopentanoate can be synthesized through various methods. One common method involves the reaction of 2-fluoro-ethyl acetate with propionyl chloride in the presence of sodium hydrogen . The reaction is typically carried out in a reaction kettle, followed by the addition of boric acid and acid anhydride to improve the purity of the product. The reaction mixture is then fed into a rectifying tower for separation and purification .

Industrial Production Methods

In industrial settings, the continuous production process is often employed. This involves feeding the reaction solvent, 2-fluoro-ethyl acetate, propionyl chloride, and sodium hydrogen into a reaction kettle for the initial reaction. After the reaction, boric acid and acid anhydride are added to convert byproducts into easily separable compounds. The reaction mixture is then subjected to rectification to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-oxopentanoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The fluorine atom in its structure plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-fluoro-3-oxopentanoate: Similar in structure but differs in the position of the fluorine atom.

    Ethyl 3-oxopentanoate: Lacks the fluorine atom, resulting in different chemical properties.

    Pentanoic acid derivatives: Various derivatives with different substituents on the pentanoic acid backbone

Uniqueness

Ethyl 4-fluoro-3-oxopentanoate is unique due to the presence of the fluorine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 4-fluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCSCKJODSCXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460436
Record name ETHYL 4-FLUORO-3-OXOPENTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227184-02-3
Record name ETHYL 4-FLUORO-3-OXOPENTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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